METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE
Overview
Description
Methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate is an organic compound with the molecular formula C21H25NO4 It is a complex molecule that features a benzoate ester linked to a tert-butylphenoxy group through a propanoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate acylating agent, such as propanoyl chloride, under basic conditions to form 2-(4-tert-butylphenoxy)propanoyl chloride.
Amidation reaction: The intermediate is then reacted with 3-aminobenzoic acid methyl ester in the presence of a base, such as triethylamine, to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the tert-butylphenoxy and benzoate groups, contribute to its binding affinity and specificity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate can be compared with other similar compounds, such as:
- Methyl 3-amino-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
- Methyl 4-[(5-(4-tert-butylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Butyl 3-{[2-(4-tert-butylphenoxy)acetyl]amino}benzoate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-[2-(4-tert-butylphenoxy)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(26-18-11-9-16(10-12-18)21(2,3)4)19(23)22-17-8-6-7-15(13-17)20(24)25-5/h6-14H,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCHYPUHZBFBTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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